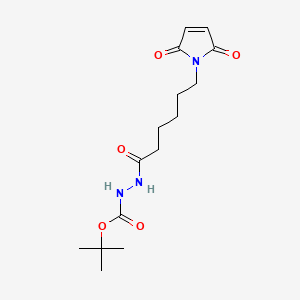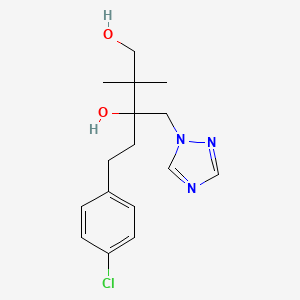
Fosfato de Tricloroetilo Ciclohexilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloroethyl Phosphate Cyclohexylamine is a chemical compound that combines the properties of trichloroethyl phosphate and cyclohexylamine. Trichloroethyl phosphate is known for its use as a flame retardant, plasticizer, and viscosity regulator in various polymers, while cyclohexylamine is an organic compound used in the production of herbicides, antioxidants, and vulcanization accelerators.
Aplicaciones Científicas De Investigación
Trichloroethyl Phosphate Cyclohexylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trichloroethyl Phosphate Cyclohexylamine involves the reaction of trichloroethyl phosphate with cyclohexylamine under controlled conditions. The reaction typically takes place in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The process requires careful monitoring to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of Trichloroethyl Phosphate Cyclohexylamine follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Trichloroethyl Phosphate Cyclohexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines and phosphates.
Substitution: The chlorine atoms in trichloroethyl phosphate can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphates, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of Trichloroethyl Phosphate Cyclohexylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-chloroethyl) phosphate: A flame retardant and plasticizer with similar properties.
Cyclohexylamine: An organic compound used in the production of herbicides and antioxidants.
Tris(2,3-dibromopropyl) phosphate: Another flame retardant with different halogen atoms.
Uniqueness
Trichloroethyl Phosphate Cyclohexylamine is unique due to its combined properties of flame retardancy and amine functionality. This combination allows it to be used in a broader range of applications compared to its individual components.
Propiedades
Número CAS |
17331-54-3 |
|---|---|
Fórmula molecular |
C8H17Cl3NO4P |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
cyclohexanamine;2,2,2-trichloroethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13N.C2H4Cl3O4P/c7-6-4-2-1-3-5-6;3-2(4,5)1-9-10(6,7)8/h6H,1-5,7H2;1H2,(H2,6,7,8) |
Clave InChI |
YRNOQGAVYPJDDM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N.C(C(Cl)(Cl)Cl)OP(=O)(O)O |
SMILES canónico |
C1CCC(CC1)N.C(C(Cl)(Cl)Cl)OP(=O)(O)O |
Sinónimos |
2,2,2-Trichloro-ethanol Dihydrogen Phosphate Compd. With Cyclohexylamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)






